molecular formula C22H23N3O5S2 B2505468 (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide CAS No. 868376-10-7

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide

Cat. No. B2505468
CAS RN: 868376-10-7
M. Wt: 473.56
InChI Key: WCGGGONVMAWBEM-FCQUAONHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C22H23N3O5S2 and its molecular weight is 473.56. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Benzazoles in Medicinal Chemistry

Benzazoles, including benzothiazoles, have garnered interest in medicinal chemistry due to their diverse biological activities. These compounds have been found to possess cytotoxic properties, inhibit cell proliferation through mechanisms like angiogenesis and apoptosis, and have been explored for their therapeutic potential in treating various diseases. The synthesis of 2-guanidinobenzazoles has been highlighted for its relevance in developing new pharmacophores with potential therapeutic applications, demonstrating the importance of such compounds in drug discovery and development (Rosales-Hernández et al., 2022).

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole and its derivatives are central to numerous bioactive compounds, showing a wide range of pharmacological activities such as antimicrobial, antiallergic, anti-diabetic, antitumor, anti-inflammatory, and anticancer properties. The benzothiazole scaffold is particularly noted for its less toxic effects and enhanced activities, underscoring its significance in the development of new drugs and treatments. Structural modifications of benzothiazole compounds have led to improved therapeutic agents, indicating the flexibility and potential of this chemical framework in medicinal chemistry (Bhat & Belagali, 2020).

Enzymatic Applications in Organic Pollutant Treatment

The treatment of organic pollutants using oxidoreductive enzymes, in conjunction with redox mediators, presents an innovative approach to environmental remediation. Enzymes such as laccases, lignin peroxidases, and manganese peroxidases have been employed to degrade or transform recalcitrant compounds found in industrial wastewater. The use of redox mediators has been shown to significantly enhance the efficiency of these enzymatic processes, broadening the range of substrates that can be effectively treated. This application underscores the potential of chemical compounds, similar in complexity to the specified molecule, in addressing environmental challenges (Husain & Husain, 2007).

properties

IUPAC Name

N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S2/c1-3-11-25-20-18(29-2)5-4-6-19(20)31-22(25)23-21(26)16-7-9-17(10-8-16)32(27,28)24-12-14-30-15-13-24/h3-10H,1,11-15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGGGONVMAWBEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide

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